6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Description
Properties
CAS No. |
918645-95-1 |
|---|---|
Molecular Formula |
C19H15FN2O |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
6-fluoro-3-methyl-1-quinolin-3-yl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C19H15FN2O/c1-12-8-14-9-15(20)6-7-18(14)22(19(12)23)16-10-13-4-2-3-5-17(13)21-11-16/h2-7,9-12H,8H2,1H3 |
InChI Key |
FKOFOWRIBKORLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)F)N(C1=O)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The initial step involves the formation of the quinoline ring through a cyclization reaction.
Introduction of Fluorine and Methyl Groups: The fluorine atom is introduced via electrophilic fluorination, while the methyl group is added through alkylation reactions.
Coupling of Quinoline Units: The final step involves the coupling of two quinoline units to form the biquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives.
Scientific Research Applications
6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters and structural features of the target compound with its analogues:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | XlogP* | Topological Polar Surface Area (Ų) | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|---|
| 6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one | C₁₉H₁₅FN₂O | 306.34 | 6-Fluoro, 3-methyl | ~3.8 | 33.2 | 3 |
| 7-Fluoro-3,3-dimethyl-2H-[1,3'-biquinolin]-2-one (CAS 918646-05-6) | C₂₀H₁₇FN₂O | 320.13 | 7-Fluoro, 3,3-dimethyl | 4.1 | 33.2 | 3 |
| 8-Fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one (Compound 19) | C₁₁H₁₂FN₃O₃ | 261.23 | 8-Fluoro, 6-nitro | ~1.5 | 75.9 | 6 |
| 6-Amino-1,3-dimethyl-3,4-dihydroquinolin-2-one (CAS 1017046-27-3) | C₁₁H₁₄N₂O | 190.24 | 6-Amino, 1,3-dimethyl | ~1.2 | 55.6 | 3 |
Notes:
- XlogP values indicate lipophilicity, with higher values favoring membrane permeability. The target compound’s estimated XlogP (~3.8) balances solubility and bioavailability .
- The nitro group in 8-fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one increases polarity (higher polar surface area) but reduces metabolic stability .
Key Research Findings
Fluorine Positioning : Fluorine at the 6-position (target compound) vs. 7-position (CAS 918646-05-6) significantly impacts electronic distribution and binding to kinase domains .
Methyl Group Role: The 3-methyl group in the target compound enhances lipophilicity and may reduce metabolic degradation compared to amino or nitro substituents .
Docking Studies: Indolin-2-one derivatives with similar substituents achieved an R² of 0.82 in FLT3 binding models, suggesting the target compound’s biquinolinone core could be optimized for improved affinity .
Biological Activity
6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article compiles detailed findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C15H12F N2O
- Molecular Weight : 256.26 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived based on structural information.
The biological activity of this compound involves several mechanisms:
- COX Inhibition : Similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The anti-inflammatory activity is often measured using models such as carrageenan-induced paw edema in rats .
- Antitumor Activity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation in breast cancer (MCF-7) and oral squamous carcinoma (HSC-3) cell lines .
Anti-inflammatory Activity
A study evaluating anti-inflammatory properties demonstrated that compounds with similar structures inhibited COX enzymes effectively. The reported IC50 for COX-1 inhibition was around 2.8 µM, showcasing strong anti-inflammatory potential .
Anticancer Activity
The anticancer properties were assessed through various assays:
- MCF-7 Cell Line : The compound showed an IC50 value of approximately 10 µM.
- HSC-3 Cell Line : An IC50 value of 7.5 µM was noted, indicating potent activity against this cancer type .
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Formula | C15H12F N2O |
| Molecular Weight | 256.26 g/mol |
| COX-1 IC50 | 2.8 µM |
| MCF-7 IC50 | 10 µM |
| HSC-3 IC50 | 7.5 µM |
Case Studies
- In Vitro Evaluation : A study conducted on similar compounds demonstrated that the introduction of fluorine atoms significantly enhanced the inhibitory activity against COX enzymes and exhibited synergistic effects with existing anticancer drugs like gefitinib and 5-fluorouracil .
- Synergistic Effects : Research indicated that combinations of 6-Fluoro-3-methyl derivatives with other chemotherapeutic agents resulted in lower IC50 values than those observed with single-agent treatments, suggesting a potential for combination therapy in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
